molecular formula C19H13N3O2 B2381069 N-{[2,4'-bipyridine]-5-yl}-1-benzofuran-2-carboxamide CAS No. 2034463-84-6

N-{[2,4'-bipyridine]-5-yl}-1-benzofuran-2-carboxamide

Cat. No.: B2381069
CAS No.: 2034463-84-6
M. Wt: 315.332
InChI Key: CVSBQUYYFFKEHQ-UHFFFAOYSA-N
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Description

N-{[2,4’-bipyridine]-5-yl}-1-benzofuran-2-carboxamide is a complex organic compound that features a bipyridine moiety and a benzofuran carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2,4’-bipyridine]-5-yl}-1-benzofuran-2-carboxamide typically involves the coupling of bipyridine derivatives with benzofuran carboxylic acid derivatives. Common synthetic methods include:

Industrial Production Methods

Industrial production of N-{[2,4’-bipyridine]-5-yl}-1-benzofuran-2-carboxamide often employs scalable versions of the aforementioned coupling reactions. These methods are optimized for higher yields and cost-effectiveness, often using microwave irradiation to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

N-{[2,4’-bipyridine]-5-yl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized bipyridine derivatives.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Substituted bipyridine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2,4’-bipyridine]-5-yl}-1-benzofuran-2-carboxamide is unique due to its combination of bipyridine and benzofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various advanced applications .

Properties

IUPAC Name

N-(6-pyridin-4-ylpyridin-3-yl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2/c23-19(18-11-14-3-1-2-4-17(14)24-18)22-15-5-6-16(21-12-15)13-7-9-20-10-8-13/h1-12H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSBQUYYFFKEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CN=C(C=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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